molecular formula C10H7BrO B055355 7-Bromonaphthalen-2-ol CAS No. 116230-30-9

7-Bromonaphthalen-2-ol

Cat. No. B055355
Key on ui cas rn: 116230-30-9
M. Wt: 223.07 g/mol
InChI Key: VWSBGGRCEQOTNU-UHFFFAOYSA-N
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Patent
US06844344B2

Procedure details

Triphenyl phosphine (89.7 g, 0.342 mol) and acetonitrile (350 mL) were combined in a 1-L flask under N2 atmosphere. The mixture was cooled to 10° C. Bromine (17.6 mL, 0.342 mol) was added dropwise over 10 minutes. The cooling bath was removed and 2,7-dihydroxynaphthalene (50.0 g, 0.312 mol) was added along with 350 mL of CH3CN rinse. The resulting yellow tan mixture was heated at reflux for 3 hours. Acetonitrile was distilled off using a water aspirator over 2 hours resulting in a grayish white solid. The solid was heated to 280° C. over 30 minutes giving a black liquid. The liquid was heated to 310° C. over 20 minutes and the temperature was maintained at 310° C. for an additional 15 minutes until gas evolution ceased. The black mixture was cooled to room temperature. Chromatography yielded 34.5 g of the intermediate title compound as an off-white solid which was 87% pure by HPLC (43% yield).
Quantity
89.7 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
17.6 mL
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Name
Quantity
350 mL
Type
solvent
Reaction Step Three
Yield
43%

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Br:20]Br.[OH:22][C:23]1[CH:32]=[CH:31][C:30]2[C:25](=[CH:26][C:27](O)=[CH:28][CH:29]=2)[CH:24]=1>CC#N>[Br:20][C:27]1[CH:26]=[C:25]2[C:30]([CH:31]=[CH:32][C:23]([OH:22])=[CH:24]2)=[CH:29][CH:28]=1

Inputs

Step One
Name
Quantity
89.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
17.6 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
OC1=CC2=CC(=CC=C2C=C1)O
Name
Quantity
350 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
WASH
Type
WASH
Details
rinse
TEMPERATURE
Type
TEMPERATURE
Details
The resulting yellow tan mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
Acetonitrile was distilled off
CUSTOM
Type
CUSTOM
Details
resulting in a grayish white solid
TEMPERATURE
Type
TEMPERATURE
Details
The solid was heated to 280° C. over 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
giving a black liquid
TEMPERATURE
Type
TEMPERATURE
Details
The liquid was heated to 310° C. over 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was maintained at 310° C. for an additional 15 minutes until gas evolution
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The black mixture was cooled to room temperature

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 34.5 g
Name
Type
product
Smiles
BrC1=CC=C2C=CC(=CC2=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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